molecular formula C21H21NO5 B2717654 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid CAS No. 2228434-32-8

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid

Cat. No. B2717654
CAS RN: 2228434-32-8
M. Wt: 367.401
InChI Key: QAZWRYZBRRKGPT-UHFFFAOYSA-N
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Description

“5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 2228434-32-8 . It has a molecular weight of 367.4 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves methodologies developed by various researchers . For instance, Jin-Quan Yu and coworkers developed a C-H Activation methodology .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C21H21NO5/c23-20(24)13-9-14(26-11-13)10-22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 . It is in the form of a powder .

Scientific Research Applications

Biomaterial Synthesis and Functional Materials

One notable application is in the field of biomaterials and sustainable polymers. Research highlights the conversion of plant biomass into furan derivatives, serving as a platform for developing new generations of polymers, functional materials, and fuels. Such compounds have been proposed as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research underscores the broader impact of furan derivatives, including the subject compound, on sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact and Sustainability

Moreover, the environmental impact and sustainability aspects of such compounds are under investigation. For example, the study of lactones, which include cyclic esters of hydroxycarboxylic acids similar to the subject compound, reveals their potential as biofuel candidates derived from cellulosic biomass. These studies also explore the atmospheric implications of furan reactivity, providing insights into their suitability and impact as renewable fuels (Ausmeel et al., 2017).

Pharmacological Research and Drug Synthesis

In the realm of pharmacology and drug synthesis, the emphasis on biomass-derived chemicals such as levulinic acid, which shares functional groups with the compound , showcases its utility in medicine. Levulinic acid's derivatives serve as precursors for a variety of pharmaceuticals, highlighting the potential of such compounds in drug development and synthesis. This approach not only facilitates more sustainable drug production but also opens avenues for novel therapeutic agents (Zhang et al., 2021).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results .

Future Directions

The future directions for the study and application of this compound are not specified in the search results. It’s possible that future research could explore its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)13-9-14(26-11-13)10-22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWRYZBRRKGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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